![molecular formula C18H13ClF3N5O B3140025 N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea CAS No. 477864-64-5](/img/structure/B3140025.png)
N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea
Overview
Description
The compound “N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N’-phenylurea” is a complex organic molecule. It contains several functional groups, including a phenyl group, a urea group, and two pyridine rings, one of which is substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its two pyridine rings, which are nitrogen-containing aromatic rings. One of these rings is substituted with a trifluoromethyl group, which is a strong electron-withdrawing group. The presence of this group can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the trifluoromethyl group, the pyridine rings, and the urea linkage. For example, the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif have been used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of targets, including enzymes and receptors, to exert their effects .
Mode of Action
Compounds with a tfmp motif are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Tfmp derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For instance, some TFMP derivatives have been used in the potential treatment of Hepatitis C by inhibiting certain enzymes .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to influence the pharmacokinetic properties, including improving metabolic stability, increasing lipophilicity, and enhancing bioavailability .
Result of Action
Tfmp derivatives are known to have a wide range of effects depending on their specific targets . For instance, they can inhibit the growth of certain pathogens in crops or act as receptor antagonists in the nervous system .
properties
IUPAC Name |
1-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O/c19-13-9-11(18(20,21)22)10-23-16(13)26-14-7-4-8-15(25-14)27-17(28)24-12-5-2-1-3-6-12/h1-10H,(H3,23,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVMYHIIXFUKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132743 | |
Record name | N-[6-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-pyridinyl]-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477864-64-5 | |
Record name | N-[6-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-pyridinyl]-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477864-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-pyridinyl]-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.